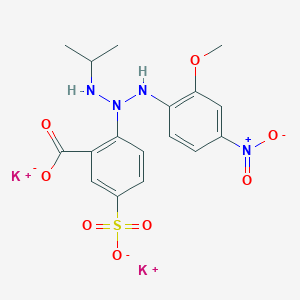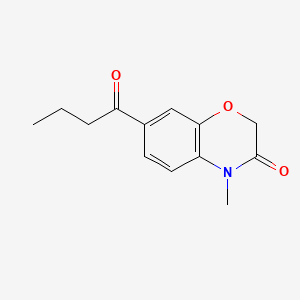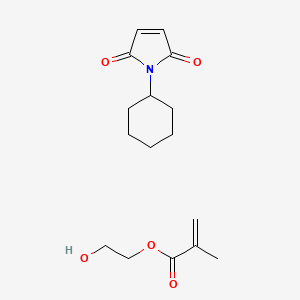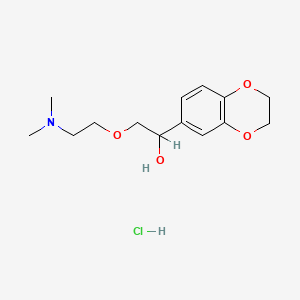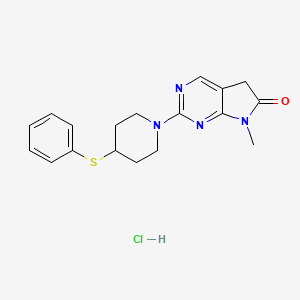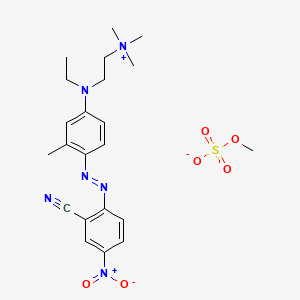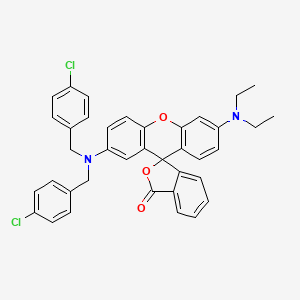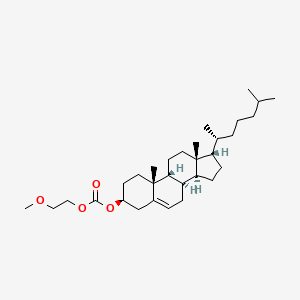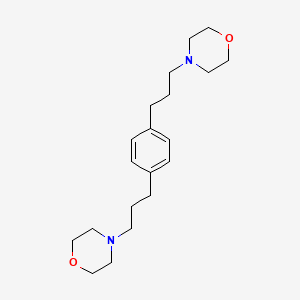
1,2-Dimethylpropyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylpropyl methylphosphonofluoridate is a chemical compound known for its use in various scientific research applications. It is a type of organophosphorus compound, which is often studied for its potential effects and interactions in biological systems .
Vorbereitungsmethoden
The synthesis of 1,2-Dimethylpropyl methylphosphonofluoridate involves several steps. One common method includes the reaction of 1,2-dimethylpropyl alcohol with methylphosphonofluoridate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1,2-Dimethylpropyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonates or phosphines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylpropyl methylphosphonofluoridate is widely used in scientific research, particularly in the fields of chemistry and biology. It is often used as a model compound to study the behavior of organophosphorus compounds in biological systems. In medicine, it is studied for its potential effects on enzyme inhibition and interaction with biological molecules . Industrially, it may be used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,2-Dimethylpropyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the disruption of normal enzymatic functions. This inhibition can affect various biochemical pathways and processes within the organism .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylpropyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Sarin (isopropyl methylphosphonofluoridate): Known for its use as a nerve agent, sarin has a similar structure but different alkyl groups.
Soman (pinacolyl methylphosphonofluoridate): Another nerve agent with a different alkyl group, soman has distinct chemical and biological properties.
The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
6154-51-4 |
|---|---|
Molekularformel |
C6H14FO2P |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2-[fluoro(methyl)phosphoryl]oxy-3-methylbutane |
InChI |
InChI=1S/C6H14FO2P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 |
InChI-Schlüssel |
RFAGRLGIBLCCNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



